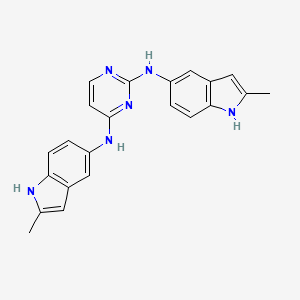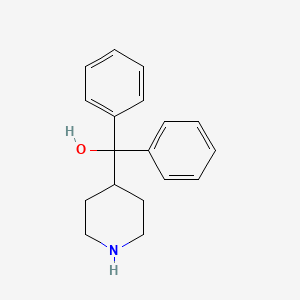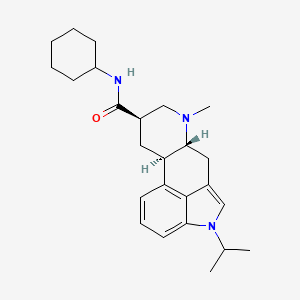
Amesergide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amesergide is a serotonin antagonist.
Aplicaciones Científicas De Investigación
5-HT2-Receptor Antagonist Activity
Amesergide, an orally active ergoline amide, is a potent 5-HT2-receptor antagonist. Studies have shown that its major metabolite, 4-hydroxyamesergide, contributes significantly to its pharmacological activity, including the blockade of vascular 5-HT2 receptors and the inhibition of serotonin (5-HT)-amplified ADP-induced rabbit platelet aggregation. This metabolite also blocks central 5-HT2 receptors, influencing serum corticosterone levels after in vivo administration in rats (Cohen et al., 1994).
Effects on Reproduction in Female Rats
Research on the effects of amesergide on female rat reproduction revealed no significant impact on mating, fertility, litter size, live birth index, or progeny survival. However, a dose-related depression in progeny body weight gains was observed when amesergide was administered throughout gestation and lactation (Seyler et al., 1993).
Developmental Toxicity in Rats and Rabbits
Amesergide's developmental toxicity was evaluated in both rats and rabbits. In rats, it caused maternal effects like reduced body weight gain and food consumption at high doses, but fetal viability and morphology were unaffected. In rabbits, similar maternal effects were noted, with no impact on fetal viability, weight, or morphology (Kelich et al., 1995).
Influence on Cerebral Perfusion in Depression Treatment
Treatment of major depressive disorder with amesergide was associated with increased cerebral perfusion in the anterior cingulate cortex and the medial prefrontal cortex, suggesting its impact on cerebral blood flow in response to treatment (Vlassenko et al., 2004).
Chronic Toxicity in Rhesus Monkeys
A study on the chronic toxicity of amesergide in rhesus monkeys showed no treatment-related lesions or adverse effects at daily doses of 5 or 10 mg/kg. Behavioral effects were noted at higher doses, but these subsided before subsequent dosing (Seyler & Murphy-Farmer, 1994).
Prolactin Response to d-Fenfluramine Challenge
Pre-treatment with amesergide in healthy male volunteers completely blocked the prolactin response to d-fenfluramine challenge, indicating its role in mediating the 5-HT2a/2c receptor-related prolactin response (Coccaro et al., 1996).
Propiedades
Número CAS |
121588-75-8 |
|---|---|
Nombre del producto |
Amesergide |
Fórmula molecular |
C25H35N3O |
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
(6aR,9R,10aR)-N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)/t18-,21-,23-/m1/s1 |
Clave InChI |
KEMOOQHMCGCZKH-JMUQELJHSA-N |
SMILES isomérico |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |
SMILES canónico |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |
Apariencia |
Solid powder |
Otros números CAS |
121588-75-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
amesergide LY 237733 LY-237733 LY237733 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



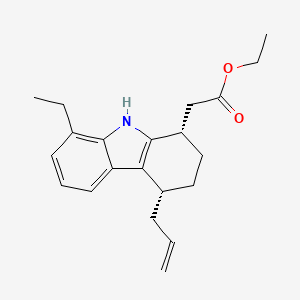
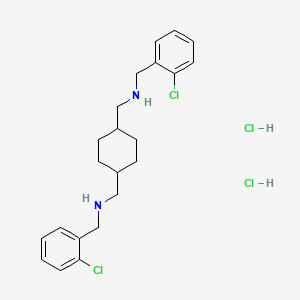
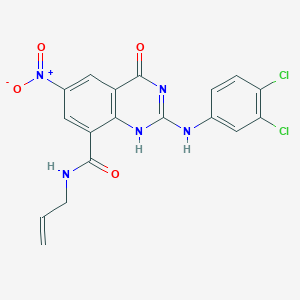
![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)
![4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)
![4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide](/img/structure/B1665893.png)
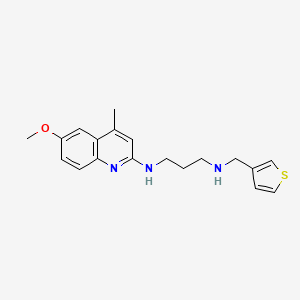
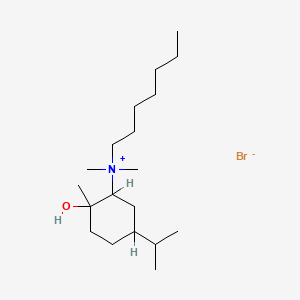
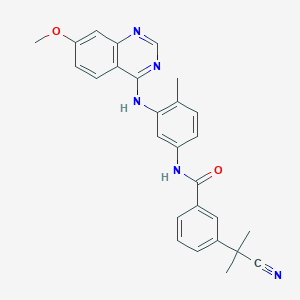
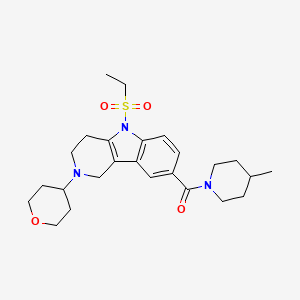
![2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1665899.png)
